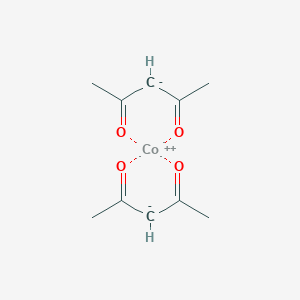

Cobalt(II) bis(acetylacetonate)

Description

Properties

CAS No. |

14024-48-7 |

|---|---|

Molecular Formula |

C10H16CoO4 |

Molecular Weight |

259.16 g/mol |

IUPAC Name |

cobalt;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChI Key |

FCEOGYWNOSBEPV-UHFFFAOYSA-N |

SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2] |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |

Other CAS No. |

14024-48-7 |

physical_description |

Blue to black crystals, slightly soluble in water; [MSDSonline] |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cobalt Ii Bis Acetylacetonate

Advanced Synthetic Routes for Cobalt(II) bis(acetylacetonate) and its Derivatives

The synthesis of Cobalt(II) bis(acetylacetonate) and its derivatives is not limited to simple precipitation reactions. Advanced methodologies have been developed to tailor the properties of the final products, enabling their use in specialized applications. These routes include solvothermal and hydrothermal methods for nanomaterials, covalent anchoring for supported catalysts, and various substitution and addition reactions to create complex organometallic structures.

Solvothermal and Hydrothermal Approaches for Nanomaterial Synthesis

Solvothermal and hydrothermal methods are powerful techniques for producing nanostructured materials with controlled size and morphology. In these processes, Cobalt(II) bis(acetylacetonate) acts as a precursor, decomposing under elevated temperature and pressure in a sealed vessel to form cobalt-containing nanoparticles.

Solvothermal Synthesis: This method utilizes an organic solvent at temperatures above its boiling point. For instance, Cobalt(II) bis(acetylacetonate) can be used as a precursor in the solvothermal synthesis of Co3O4 nanoparticles. sigmaaldrich.com These nanoparticles exhibit high electrochemical performance, making them suitable for supercapacitor applications due to their excellent capacitance and cycling stability. sigmaaldrich.com Another study details the solvothermal synthesis of cobalt ferrite (B1171679) (CoFe2O4) nanoparticles loaded on multiwalled carbon nanotubes, highlighting the versatility of this approach for creating composite nanomaterials. nih.gov

Hydrothermal Synthesis: This approach is similar to the solvothermal method but uses water as the solvent. Cobalt(II) bis(acetylacetonate) is a precursor in the preparation of Co3O4 nanoparticles via the hydrothermal method. sigmaaldrich.com The resulting nanoparticles possess a highly uniform mesoporous structure and tunable sizes, which are advantageous for applications such as CO sensing. sigmaaldrich.com

Strategies for Covalent Anchoring onto Support Materials

To enhance catalytic activity and stability, and to facilitate catalyst recovery, Cobalt(II) bis(acetylacetonate) can be immobilized onto various support materials. Covalent anchoring ensures a strong linkage between the cobalt complex and the support, preventing leaching during reactions.

A common strategy involves functionalizing the support material with groups that can react with the acetylacetonate (B107027) ligand or the cobalt center. For example, magnetic mesoporous silica (B1680970) nanospheres can be functionalized with (3-aminopropyl)triethoxysilane. researchgate.netrsc.org The amine groups on the silica surface then form a covalent bond with the Cobalt(II) bis(acetylacetonate) complex. researchgate.netrsc.org This creates a robust, heterogeneous catalyst. researchgate.net The resulting material has been characterized by various techniques, including transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FT-IR), and X-ray diffraction (XRD), confirming the successful anchoring of the cobalt complex onto the support. researchgate.netrsc.org

Similarly, silica-supported cobalt catalysts (Co/SiO2) have been prepared by the chemisorption of gaseous Cobalt(II) bis(acetylacetonate). researchgate.net The reaction involves a ligand exchange between the cobalt complex and the hydroxyl groups on the silica surface, leading to surface-bound Co-acac structures. researchgate.net

Salt Elimination and Substitution Reactions for Organometallic and Heteroleptic Cobalt Complexes

Cobalt(II) bis(acetylacetonate) is a valuable starting material for the synthesis of a wide array of organometallic and heteroleptic cobalt complexes through salt elimination and substitution reactions. These reactions involve the replacement of one or more acetylacetonate ligands with other organic or inorganic groups.

The synthesis of such complexes often starts with the reaction of a cobalt(II) salt with acetylacetone (B45752) to form Co(acac)2 in situ. wikipedia.orgulaval.ca This intermediate can then react with other ligands. For instance, the synthesis of heteroleptic cobalt(III) acetylacetonato complexes with N-heterocyclic carbene-donating scorpionate ligands has been reported. rsc.orgrsc.org In this process, exposing a mixture of bis(acac)cobalt(II), a tris(N-heterocyclic carbene)borate ligand, and 1-methylimidazole (B24206) to oxygen results in a cobalt(III) complex where one acac ligand has been substituted. rsc.orgrsc.org

Furthermore, the acetylacetonate ligand itself can undergo electrophilic substitution reactions, akin to aromatic systems. wikipedia.orgsci-hub.se This allows for the modification of the ligand framework while it is coordinated to the cobalt center, leading to the formation of substituted cobalt acetylacetonate complexes. sci-hub.se

Synthesis of Ligand Adducts and Mixed Ligand Complexes

Cobalt(II) bis(acetylacetonate) readily forms adducts and mixed ligand complexes by reacting with various donor ligands. In its anhydrous form, it exists as a tetramer, [Co(acac)2]4, but in the presence of donor ligands (L), it can form monomeric or dimeric complexes such as [Co(acac)2L] and [Co(acac)2L2]. uu.nl

The synthesis typically involves mixing Cobalt(II) bis(acetylacetonate) dihydrate with the desired ligand in a suitable solvent, such as ethanol (B145695), followed by refluxing and cooling to crystallize the product. ias.ac.in A wide variety of ligands have been used to form such complexes, including nitrogen-donor ligands like pyridines and thioureas, as well as N,O-donor ligands. uu.nlias.ac.inmdpi.com For example, several mixed ligand complexes of Cobalt(II) acetylacetonate with N-substituted thioureas have been synthesized and characterized. ias.ac.in The resulting complexes often exhibit octahedral geometry. ias.ac.in

The formation of these adducts can significantly alter the properties of the cobalt center. For example, adducts with N,N,N',N'-tetramethylethylenediamine (TMEDA), such as Co(acac)2(TMEDA), have been shown to have higher volatility and stability compared to the parent unadducted tetramer, making them more suitable for certain applications like chemical vapor deposition. mocvd-precursor-encyclopedia.de

Role as a Precursor in Advanced Materials Deposition

Cobalt(II) bis(acetylacetonate) is a widely used precursor in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) for the fabrication of cobalt-containing thin films and nanomaterials. sigmaaldrich.comsigmaaldrich.com Its volatility and clean decomposition pathways make it an attractive choice for these techniques.

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

In CVD and MOCVD, a volatile precursor is transported in the gas phase to a heated substrate, where it decomposes to deposit a thin film of the desired material. Cobalt(II) bis(acetylacetonate) has been successfully employed as a precursor for the deposition of cobalt metal, cobalt oxide (CoO and Co3O4), and cobalt silicide (CoSi2) films. researchgate.netgelest.comacs.orgjournaldephysique.orgharvard.edu

The deposition conditions, such as substrate temperature, oxygen partial pressure, and the presence of a reducing agent like hydrogen, play a crucial role in determining the composition and microstructure of the resulting film. researchgate.netacs.orgjournaldephysique.org For instance, the deposition of pure cobalt films often requires the presence of hydrogen gas to reduce the cobalt center. mocvd-precursor-encyclopedia.degelest.com In contrast, cobalt oxide films can be deposited by introducing oxygen into the reactor. researchgate.netjournaldephysique.org The stoichiometry of the cobalt oxide (CoO vs. Co3O4) can be controlled by adjusting the deposition temperature and oxygen pressure. acs.org

MOCVD of cobalt oxide thin films using Cobalt(II) bis(acetylacetonate) has been demonstrated on various substrates, including alumina. researchgate.net The resulting films are uniform, well-adherent, and crystalline, with properties that can be tuned by varying the deposition temperature. researchgate.net

Below is a data table summarizing the applications of Cobalt(II) bis(acetylacetonate) as a precursor in CVD and MOCVD:

| Deposition Technique | Deposited Material | Substrate | Key Findings |

| MOCVD | Co3O4 | Alumina | Uniform and crystalline films; properties tunable with temperature. researchgate.net |

| CVD | Co3O4 | Steel, Silicon Dioxide | Growth observed between 200 and 500 °C; morphology varies from smooth films to dendritic growth. journaldephysique.org |

| MOCVD | Co | - | Requires H2 for pure Co films; deposition at 270–430 °C. mocvd-precursor-encyclopedia.de |

| CVD | CoO, Co3O4 | Indium Tin Oxide | Film composition controlled by substrate temperature and oxygen pressure. acs.org |

| CVD | CoSi2 | Silicon | Useful for forming contacts in microelectronics. harvard.edu |

Atomic Layer Deposition (ALD) for Thin Film Fabrication

Cobalt(II) bis(acetylacetonate), commonly abbreviated as Co(acac)₂, serves as a key precursor in the fabrication of cobalt and cobalt oxide thin films through chemical vapor deposition (CVD) and, notably, Atomic Layer Deposition (ALD). google.comsigmaaldrich.comsigmaaldrich.com ALD is a sophisticated thin-film deposition technique that allows for the growth of materials in a layer-by-layer fashion, providing exceptional control over film thickness and conformality on complex three-dimensional structures. google.com

The use of Co(acac)₂ in ALD is predicated on its volatility and its ability to undergo self-limiting surface reactions. In a typical thermal ALD process, the substrate is sequentially exposed to the Co(acac)₂ precursor and a co-reactant, separated by inert gas purges. The characteristic feature of ALD is that each reactant pulse continues until the substrate surface is saturated, which prevents further reaction during that step. google.com This self-limiting growth mechanism ensures that the film thickness is directly proportional to the number of ALD cycles performed, rather than the reactant flux, as is the case in conventional CVD. google.com

The deposition temperature is a critical parameter and must be carefully controlled within the "ALD window." The temperature must be high enough to provide sufficient energy for the surface reactions to proceed but low enough to prevent thermal decomposition of the precursor itself, which would lead to uncontrolled CVD-type growth and loss of the self-limiting behavior. google.comyoutube.com For Co(acac)₂, ALD processes are typically carried out at substrate temperatures ranging from 200°C to 400°C under reduced pressure. google.com Using this methodology, cobalt films have been successfully deposited on a variety of substrates, including silicon, silicon dioxide (SiO₂), iridium, and tantalum. google.com

Table 1: Typical Process Parameters for ALD of Cobalt using Co(acac)₂

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Precursor | Cobalt(II) bis(acetylacetonate) [Co(acac)₂] | google.com |

| Substrate Temperature | 200°C - 400°C | google.com |

| Co-reactant (for Co metal) | Hydrogen (H₂) | google.com |

| Co-reactant (for Co Oxide) | Oxygen (O₂), Water (H₂O), Ozone (O₃) | google.comsigmaaldrich.com |

| Pressure | 0.1 - 10 Torr | google.com |

| Growth Mechanism | Self-limiting surface reactions | google.com |

| Substrates | Iridium, SiO₂, Silicon, Tantalum | google.com |

Precursor Design and Ligand Modification for Enhanced Deposition Properties

The performance of an ALD process is intrinsically linked to the chemical and physical properties of the precursor. An ideal ALD precursor should exhibit high volatility for efficient gas-phase transport, sufficient thermal stability to prevent decomposition at the deposition temperature, and high reactivity with the chosen co-reactant to ensure efficient and clean surface reactions. youtube.com While Co(acac)₂ is a viable precursor, its properties, such as being a solid with a relatively high melting point, can present challenges for consistent vapor delivery. sigmaaldrich.comtosoh.co.jp This has driven significant research into precursor design and ligand modification to develop next-generation cobalt precursors with enhanced properties for low-temperature and high-purity film deposition.

Ligand modification is a primary strategy for tuning a precursor's characteristics. By altering the structure of the acetylacetonate (acac) ligand or replacing it entirely, researchers can improve volatility, lower melting points, and enhance thermal stability. For instance, while not a direct modification of acac, the development of cobalt precursors with cyclopentadienyl (B1206354) (Cp) ligands demonstrates how functionalizing the ligand with alkyl groups (e.g., methyl or ethyl) can lead to monomeric, thermally stable precursors with lower melting points. researchgate.net

The drive for lower deposition temperatures, particularly for applications involving thermally sensitive substrates, has led to the design of entirely new classes of cobalt precursors with different ligand systems. These are engineered to have more reactive bonds (e.g., Co-N instead of Co-O) that can be broken more easily at lower temperatures. Examples include:

Cobalt Amidinates: Complexes like Bis(N,N'-diisopropylacetamidinato)cobalt(II) have been investigated for thermal ALD, demonstrating the utility of nitrogen-based ligands. researchgate.net

Diazadienyl Complexes: Bis(1,4-di-tert-butyl-1,3-diazabutadienyl)cobalt(II) has emerged as a highly effective precursor for thermal ALD at temperatures below 200°C when paired with co-reactants like formic acid or tert-butylamine. researchgate.netucsd.edu

Amide Complexes: To overcome the delivery issues of solid precursors, liquid cobalt precursors based on specially designed chelating N-silyldiamine ligands have been synthesized. tosoh.co.jp These liquid precursors offer improved vaporization properties for more stable and reproducible deposition processes. tosoh.co.jp

These advanced precursors often enable thermal ALD processes at significantly lower temperatures (e.g., <200°C) compared to traditional β-diketonates like Co(acac)₂, and can produce films with lower resistivity and impurities. researchgate.netchemrxiv.org The development of these novel compounds underscores the importance of precursor chemistry in advancing ALD technology, allowing for the deposition of high-quality cobalt films tailored for next-generation electronic applications.

Table 2: Comparison of Ligand Types for Cobalt ALD Precursors

| Ligand Class | Example Precursor | Key Advantages | Typical Deposition Temp. | Source(s) |

|---|---|---|---|---|

| β-Diketonate | Cobalt(II) bis(acetylacetonate) | Established chemistry, commercially available | 200°C - 400°C | google.com |

| Diazadienyl | Bis(1,4-di-tert-butyl-1,3-diazabutadienyl)cobalt(II) | Low-temperature thermal ALD, high purity films | < 200°C | researchgate.netucsd.edu |

| Amide/Amine | Cobalt complexes with N-silyldiamine ligands | Liquid state for stable vapor delivery, high reactivity | 100°C - 300°C (CVD) | tosoh.co.jp |

| Amidinate | Bis(N,N'-diisopropylacetamidinato)cobalt(II) | Alternative for thermal ALD | Not specified | researchgate.net |

| Cyclopentadienyl | Bis(cyclopentadienyl)cobalt(II) (Cobaltocene) | Good thermal stability, well-studied in PE-ALD | ~300°C (PE-ALD) | researchgate.netacs.org |

Elucidating the Coordination Chemistry and Electronic Structure of Cobalt Ii Bis Acetylacetonate

Advanced Structural Characterization of Cobalt(II) bis(acetylacetonate) and its Adducts

The structural versatility of cobalt(II) bis(acetylacetonate) is a key feature, with its coordination environment being highly sensitive to the presence of coordinating solvents and the crystallization conditions. This leads to a variety of mononuclear, oligomeric, and polymeric structures.

Spectroscopic Probes for Coordination Environments (FT-IR, UV-Vis, NMR)

Spectroscopic techniques are invaluable tools for probing the coordination environment of cobalt(II) bis(acetylacetonate) and its derivatives.

FT-IR Spectroscopy: The infrared spectrum of cobalt(II) bis(acetylacetonate) provides crucial information about the coordination of the acetylacetonate (B107027) (acac) ligand. The positions of the C=O and C=C stretching vibrations are sensitive to the nature of the metal-ligand bond. For instance, in adducts like [Co(acac)₂(Hdmpz)₂] (where Hdmpz is 3,5-dimethylpyrazole), the FT-IR spectra confirm the coordination of the additional ligands through characteristic bands. uu.nlsamipubco.com The presence of water molecules in hydrated forms of the complex, such as Co(acac)₂(H₂O)₂, is indicated by broad absorption bands in the 3200-3400 cm⁻¹ region. samipubco.com

UV-Vis Spectroscopy: Electronic absorption spectroscopy is particularly useful for determining the coordination geometry of the Co(II) ion. Octahedral Co(II) complexes typically exhibit a characteristic absorption band in the visible region. For example, the electronic spectrum of a violet solution of [Co(acac)₂(Hdmpz)₂] is typical for a distorted octahedral Co(II) compound. uu.nl When anhydrous Co(acac)₂ is dissolved in coordinating solvents like ethanol (B145695), the coordination sphere expands from tetrahedral to octahedral, which is reflected in the UV-Vis spectrum. researchgate.net

NMR Spectroscopy: While the paramagnetic nature of Co(II) complexes can broaden NMR signals, NMR spectroscopy can still provide valuable structural information, especially for adducts. For example, cobalt(II) bis(acetylacetonate) has been used as an NMR shift reagent to simplify the spectra of complex organic molecules like alcohols. ulaval.ca

| Technique | Complex | Key Observations | Interpretation | Reference |

|---|---|---|---|---|

| FT-IR | Co(acac)₂(H₂O)₂ | Broad band at 3251-3394 cm⁻¹ | Stretching of coordinated H₂O molecules | samipubco.com |

| FT-IR | [Co(acac)₂(Hdmpz)₂] | Characteristic bands confirming Hdmpz coordination | Formation of a base adduct | uu.nl |

| UV-Vis | Co(acac)₂ in ethanol | Spectrum indicative of an expansion of the coordination sphere | Change from tetrahedral to octahedral geometry | researchgate.net |

| UV-Vis | [Co(acac)₂(Hdmpz)₂] | Spectrum typical for a distorted octahedral Co(II) compound | Confirms octahedral coordination environment | uu.nl |

X-ray Crystallographic Insights into Mononuclear, Oligomeric, and Polymeric Architectures

X-ray crystallography has been instrumental in revealing the diverse solid-state structures of cobalt(II) bis(acetylacetonate).

Monomeric Adducts: In the presence of coordinating ligands (L), cobalt(II) bis(acetylacetonate) readily forms mononuclear adducts with the general formula [Co(acac)₂L₂]. These adducts typically feature a six-coordinate, pseudo-octahedral cobalt center. A notable example is cis-[Co(acac)₂(Hdmpz)₂], which was the first reported base adduct of cobalt(II) bis(acetylacetonate) to exhibit a cis configuration of the monodentate ligands. uu.nl Another example is the bis-adduct with ethanol, [Co(acac)₂(EtOH)₂], which forms from coordinating solvents. acs.org

Oligomeric Structures: In the absence of coordinating solvents, cobalt(II) bis(acetylacetonate) has a strong tendency to form oligomers. The most well-known structure is the tetrameric form, [Co(acac)₂]₄, first reported by Cotton and Elder in 1964. acs.org This structure was later confirmed to be reproducible. acs.org In this tetramer, the cobalt atoms achieve octahedral coordination through bridging oxygen atoms from the acetylacetonate ligands. A trinuclear form, [Co(acac)₂]₃, has also been identified when crystallized from non-coordinating halogenated solvents, where all cobalt atoms are also in an octahedral environment. acs.org

Polymeric Architectures: While less common for the simple bis(acetylacetonate), polymeric structures can be formed with related ligands or under specific conditions. For example, the reaction of anhydrous CoCl₂ with propan-2-ol can lead to a coordination polymer, catena-poly[[tetrakis(propan-2-ol-κO)cobalt(II)]-μ-chlorido-[dichloridocobalt(II)]-μ-chlorido]. researchgate.net

| Structure Type | Compound | Key Structural Features | Reference |

|---|---|---|---|

| Monomeric | cis-[Co(acac)₂(Hdmpz)₂] | Distorted octahedral geometry with monodentate ligands in cis positions. | uu.nl |

| Monomeric | [Co(acac)₂(EtOH)₂] | Octahedral coordination with two ethanol molecules. | acs.org |

| Oligomeric (Tetramer) | [Co(acac)₂]₄ | Four Co(II) centers with octahedral coordination, linked by bridging acac ligands. | acs.org |

| Oligomeric (Trimer) | [Co(acac)₂]₃ | Three Co(II) centers, all with octahedral coordination. | acs.org |

Analysis of Chelate Ring Stability and Conformational Preferences

The six-membered chelate ring formed by the coordination of the acetylacetonate ligand to the cobalt center is a fundamental structural motif.

The stability of this chelate ring is influenced by several factors, including the size of the ring and resonance effects. Six-membered chelate rings, like the one in Co(acac)₂, are generally more stable than five-membered rings. mathabhangacollege.ac.in Resonance within the delocalized π-system of the acetylacetonate ligand further enhances the stability of the chelate. mathabhangacollege.ac.in The C₃O₂M ring is typically planar and exhibits aromatic character. wikipedia.org

Quantum Chemical and Theoretical Approaches to Electronic States

Theoretical calculations have provided deep insights into the electronic structure, spin states, and magnetic properties of cobalt(II) bis(acetylacetonate).

CASPT2 and DFT Investigations of Spin States and Conformational Stability

The cobalt(II) ion (d⁷) can exist in either a high-spin (S=3/2) or a low-spin (S=1/2) state, depending on the ligand field environment. researchgate.netresearchgate.net Theoretical methods like the complete active space second-order perturbation theory (CASPT2) and density functional theory (DFT) have been employed to investigate the relative energies of these spin states and different conformations.

Spin State Energetics: For a single molecule of Co(acac)₂, CASPT2 calculations have assigned a quartet (S=3/2) ground state. nih.govfigshare.comebi.ac.uk DFT calculations have also been used to study the spin states, with results sometimes varying depending on the functional used. nih.govresearchgate.net However, for the isolated molecule, the high-spin state is generally found to be more stable. researchgate.net

Conformational Stability: Co(acac)₂ can theoretically adopt different conformations, primarily square-planar and tetrahedral. researchgate.netnih.gov CASPT2 calculations indicate a preference for a tetrahedral conformation for the isolated molecule. nih.govfigshare.comebi.ac.uk DFT studies have also explored these conformations, showing that the relative stability can be influenced by the choice of functional. researchgate.net While the isolated molecule prefers a tetrahedral geometry, intermolecular interactions in the crystal lattice can be strong enough to favor a planarization of the molecule. nih.govfigshare.com

Relativistic DFT Studies of Spin Ground States and Magnetic Anisotropy

Relativistic effects, particularly spin-orbit coupling, are crucial for understanding the magnetic properties of cobalt(II) complexes. Relativistic DFT methods have been applied to calculate zero-field splitting (ZFS) parameters and magnetic anisotropy.

Spin Ground State and Zero-Field Splitting: Relativistic DFT calculations, specifically using the spin-orbit mean field (SOMF) method, have been used to determine the ZFS parameters (D and E) for high-spin Co(II) complexes like Co(acac)₂(EtOH)₂. nih.gov These calculations quantify the contributions from both spin-spin and spin-orbit coupling to the ZFS. nih.gov

Theoretical Modeling of X-ray Absorption Spectra and Electronic Transitions

Theoretical modeling has become an indispensable tool for deciphering the intricate electronic structure and interpreting the X-ray absorption spectra (XAS) of cobalt(II) bis(acetylacetonate). Computational methods provide detailed insights into the nature of electronic transitions, the influence of the ligand field, and the geometric and electronic ground state of the complex.

Research Findings from Computational Studies

Advanced computational techniques, particularly those based on Density Functional Theory (DFT) and ab initio multiconfigurational methods, have been employed to investigate the electronic properties of Co(acac)₂. Studies utilizing the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2) have been crucial in resolving ambiguities arising from different DFT functionals. These high-level calculations have established that an isolated molecule of cobalt(II) bis(acetylacetonate) preferentially adopts a tetrahedral conformation with a quartet (S=3/2) ground state. nih.govresearchgate.net

The modeling of the L₂,₃-edge X-ray absorption spectra has been successfully performed using the DFT/Restricted Open-shell Configuration Interaction with Singles (ROCIS) method. rsc.orgresearchgate.net This approach has shown excellent agreement with experimental spectra when employing specific combinations of exchange-correlation functionals and basis sets, notably the B3LYP functional with the def2-TZVP(-f) basis set. rsc.orgresearchgate.net These theoretical spectra not only reproduce experimental results but also provide valuable information regarding the coordination geometry around the cobalt(II) ion and the characteristics of the cobalt-oxygen bonds. rsc.orgresearchgate.net

Analysis of the calculated spectra reveals distinct features corresponding to different types of electronic transitions. The lower excitation energy regions of both the L₃ and L₂ edges are dominated by transitions to final states that retain the ground state's high-spin multiplicity (S=3/2). rsc.orgresearchgate.net In contrast, the higher excitation energy portions of these edges show significant contributions from transitions to states with a lower spin multiplicity (S=1/2). rsc.orgresearchgate.net Furthermore, these higher energy regions are characterized by the presence of metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from the cobalt center to the low-lying empty π* orbitals of the acetylacetonate ligands. rsc.orgresearchgate.net This confirms the role of the ligand's electronic structure in shaping the fine details of the XAS.

Computational studies have also explored the dynamics of conformational changes, demonstrating a pathway for isomerization between tetrahedral (high-spin) and square-planar (low-spin) geometries via a spin-state switch. rsc.org This highlights the close energetic relationship between different spin states and geometries, which is a key aspect of the complex's electronic structure.

Data from Theoretical Models

The following tables summarize the key findings from theoretical modeling studies on cobalt(II) bis(acetylacetonate).

Table 1: Summary of Computational Methods and Key Findings

| Computational Method | Focus of Study | Key Findings |

|---|---|---|

| CASSCF/CASPT2 | Electronic structure and conformational stability | Assigns a quartet (S=3/2) ground state and a preferred tetrahedral conformation for the isolated molecule. nih.govresearchgate.net |

| DFT/ROCIS | L₂,₃-edge X-ray absorption spectra | Successfully models experimental spectra, providing insights into Co-O bonding and coordination geometry. rsc.orgresearchgate.net |

| DFT (B3LYP) | Conformational isomerization | Identifies a low-energy pathway for isomerization between tetrahedral and square-planar forms assisted by a spin-state change. rsc.org |

Table 2: Interpretation of Theoretical L₂,₃-Edge XAS Features for Co(acac)₂

| Spectral Region | Dominant Final State Spin Multiplicity | Nature of Electronic Transition |

|---|---|---|

| Low Excitation Energy (L₃ & L₂ edges) | S = 3/2 (High-spin) | Transitions to states with the same spin as the ground state. rsc.orgresearchgate.net |

| High Excitation Energy (L₃ & L₂ edges) | S = 1/2 (Low-spin) | Transitions to states with lower spin multiplicity; includes significant Metal-to-Ligand Charge Transfer (MLCT) character to ligand π* orbitals. rsc.orgresearchgate.net |

Catalytic Reactivity and Mechanistic Investigations of Cobalt Ii Bis Acetylacetonate

Homogeneous and Heterogeneous Catalysis in Organic Transformations

Co(acac)₂ demonstrates significant catalytic activity in both homogeneous and heterogeneous environments. In homogeneous catalysis, the complex is soluble in the reaction medium, offering high reactivity and selectivity. researchgate.net For heterogeneous applications, Co(acac)₂ can be immobilized on solid supports, such as aminosilane-modified SBA-15 or magnetic mesoporous silica (B1680970) nanospheres, which facilitates catalyst recovery and reuse. chemicalbook.comsigmaaldrich.com

Co(acac)₂ has emerged as a potent catalyst for C-H functionalization, a process that directly converts C-H bonds into new C-C or C-heteroatom bonds, offering an atom-economical approach to complex molecule synthesis. sigmaaldrich.comacs.org It facilitates these reactions through various mechanisms, including radical pathways and coordination-assisted C-H activation. For instance, in imidate-assisted C-H functionalization, the Co(II) center coordinates to the substrate, enabling regioselective bond cleavage. The involvement of radical intermediates in these transformations is often confirmed by the suppression of reaction yields in the presence of radical traps.

In the realm of cross-coupling reactions, Co(acac)₂ catalyzes the formation of C-C bonds between different organic fragments. It has been successfully employed in the cross-coupling of organozinc halides and diorganozincs with alkenyl iodides, proceeding with retention of the double bond's stereochemistry. researchgate.net Furthermore, it promotes the coupling of polyfunctional arylcopper reagents with aryl fluorides or tosylates. researchgate.net Recent advancements have also demonstrated the use of Co(acac)₂ in combination with a terpyridine derivative for the C-H borylation of arenes, a reaction enabled by in situ π-coordination to chromium. chemrxiv.org

Table 1: Examples of Co(acac)₂-Catalyzed C-H Functionalization and Cross-Coupling Reactions

| Reaction Type | Substrates | Key Features | Yields |

| Imidate-Assisted C-H Arylation | Arenes, Imidates | Regioselective ortho-arylation | 68-85% |

| Cross-Coupling of Alkenyl Iodides | Organozinc Halides/Diorganozincs, Alkenyl Iodides | Retention of stereochemistry | Good to excellent |

| Cross-Coupling of Aryl Halides | Arylcopper Reagents, Aryl Fluorides/Tosylates | Tolerates various functional groups | Good |

| C-H Borylation of Arenes | Arenes, B₂pin₂ | Enabled by π-coordination to Cr | Good |

| [4+2] Annulation | Benzamides, Allenes | Intermolecular heterocyclization | Up to 90% mdpi.com |

Co(acac)₂ is a highly effective catalyst for a range of oxidation and reduction reactions. In the presence of molecular oxygen and a reducing agent like phenylsilane (B129415), it catalyzes the oxidation of various olefins to the corresponding alcohols at room temperature. researchgate.net This system provides a neutral and mild method for this transformation. researchgate.net The complex is also utilized in the epoxidation of alkenes, where it is believed to generate peracid intermediates when used with oxygen and aldehydes, leading to high yields of epoxides. The catalytic activity of Co(acac)₂ in epoxidation can be enhanced by immobilizing it on supports like magnetic mesoporous silica nanospheres. sigmaaldrich.com

The combination of Co(acac)₂ and tert-butyl hydroperoxide (TBHP) is a powerful system for the oxidation of allylic and benzylic substrates to the corresponding enones, arenealdehydes, and aryl ketones. thieme-connect.com Mechanistic studies suggest that this reaction proceeds through free radical intermediates induced by the low-valent cobalt species. thieme-connect.com Furthermore, Co(acac)₂ catalyzes the decomposition of hydroperoxides, a key step in many oxidation processes. beilstein-journals.org It also facilitates the oxidation of alkanes using molecular oxygen. researchgate.net

Table 2: Co(acac)₂-Catalyzed Oxidation and Reduction Reactions

| Reaction Type | Oxidant/Reductant | Substrate | Product | Yields |

| Olefin Oxidation | O₂, Phenylsilane | Olefins | Alcohols | Good researchgate.net |

| Epoxidation | O₂, Aldehydes | Alkenes | Epoxides | 75-92% |

| Allylic/Benzylic Oxidation | tert-Butyl Hydroperoxide | Allylic/Benzylic substrates | Enones, Aldehydes, Ketones | Good thieme-connect.com |

| Alkane Oxidation | Molecular Oxygen | Alkanes | Oxidized products | - |

A significant application of Co(acac)₂ is in hydrofunctionalization reactions, particularly through a hydrogen atom transfer (HAT) mechanism. The combination of Co(acac)₂, tert-butyl hydroperoxide (TBHP), and triethylsilane (Et₃SiH) serves as a general and practical reagent system for the Markovnikov-selective hydrofunctionalization of a wide array of alkenes. beilstein-journals.orgnih.gov This process is believed to involve a cobalt-mediated HAT to the alkene, generating an alkyl radical intermediate that is subsequently trapped by a suitable reagent. beilstein-journals.orgnih.gov This methodology has been applied to reductive couplings of unactivated alkenes and aryldiazonium salts. beilstein-journals.org

Co(acac)₂ also catalyzes hydrosilation reactions. For instance, it facilitates the reaction of α,β-unsaturated nitriles, amides, and esters with phenylsilane to produce β-siloxy compounds, which can then be converted to the corresponding β-hydroxy derivatives. researchgate.net In conjugate addition reactions, it has been used in reductive aldol (B89426) couplings of α,β-unsaturated amides with ketones in the presence of diethylzinc. researchgate.net Furthermore, Co(acac)₂ has been investigated for its catalytic activity in the hydroarylation of alkynes with arylboronic acids. researchgate.net

Co(acac)₂ demonstrates catalytic activity in reactions involving isocyanides. It catalyzes the oxidative insertion of isocyanides into various chemical bonds. For example, it has been used in the synthesis of ureas and azaheterocycles through an isocyanide insertion reaction with amines. sigmaaldrich.comsigmaaldrich.com In a notable application, Co(acac)₂ catalyzes the isocyanide insertion with 2-aryl anilines under an oxygen atmosphere to produce 6-amino phenanthridine (B189435) derivatives. ebi.ac.uk This reaction is proposed to proceed via a homolytic aromatic substitution (HAS) type C-H functionalization. ebi.ac.uk

Mechanistic studies of the reaction between benzamides and isocyanides catalyzed by Co(acac)₂ have revealed the formation of Co(III) intermediates. mdpi.com The reaction of a benzamide (B126) with Co(acac)₂ can yield a C-H activated Co(III)-aryl complex, which can then react with an isocyanide to form another isolable Co(III) intermediate, both of which are found to be active in the catalytic cycle. mdpi.com

Co(acac)₂ has been reported as an efficient and reusable catalyst for the Friedel-Crafts acylation of electron-rich aromatic compounds. researchgate.net This reaction, which typically requires a stoichiometric amount of a Lewis acid catalyst, can be performed catalytically with Co(acac)₂ under mild conditions. researchgate.netorganic-chemistry.orgwikipedia.org It effectively catalyzes the acylation of anisole, thioanisole, and toluene (B28343) with various acyl chlorides in solvents like nitromethane (B149229) and acetonitrile. researchgate.net A key advantage of this catalytic system is its high regioselectivity, affording exclusively the C-4 acylated products in excellent yields. researchgate.net

Table 3: Co(acac)₂-Catalyzed Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Product | Yield |

| Anisole | Acetyl chloride | p-Methoxyacetophenone | Excellent researchgate.net |

| Thioanisole | Benzoyl chloride | p-(Methylthio)benzophenone | Excellent researchgate.net |

| Toluene | Propanoyl chloride | 4-Methylpropiophenone | Excellent researchgate.net |

While the primary focus of research has been on the aforementioned catalytic applications, the utility of Co(acac)₂ extends to other areas. Although specific detailed research findings on olefin silylation and silicone crosslinking were not prevalent in the provided search results, the fundamental reactivity of Co(acac)₂ in facilitating reactions at carbon-carbon double bonds and its role in radical processes suggest its potential applicability in these transformations. Further research in these specific areas would be beneficial to fully elucidate the catalytic capabilities of Co(acac)₂.

Controlled Radical Polymerization Mediated by Cobalt(II) bis(acetylacetonate)

Cobalt(II) bis(acetylacetonate), often abbreviated as Co(acac)₂, has emerged as a highly effective mediator for controlling the radical polymerization of a range of monomers, a process known as Cobalt-Mediated Radical Polymerization (CMRP). wikipedia.orgrsc.org This technique is particularly valued for its ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net The success of CMRP, especially in the polymerization of challenging monomers like vinyl acetate (B1210297), has spurred detailed investigations into its underlying mechanisms. scispace.com

Mechanistic Pathways of Cobalt-Mediated Radical Polymerization (CMRP)

The control exerted by cobalt complexes in radical polymerization primarily operates through three distinct mechanistic pathways: Reversible Termination (RT), Degenerative Transfer (DT), and Catalytic Chain Transfer (CCT). wikipedia.org

Reversible Termination (RT): This mechanism, often operating via the "persistent radical effect," relies on the formation of a weak cobalt(III)-carbon bond. wikipedia.org The Co(acac)₂ complex reversibly captures the growing polymer radical (P•) to form a dormant organocobalt(III) species (P-Co(acac)₂). This dormant species can homolytically cleave, either by heat or light, to regenerate the active propagating radical and the Co(II) mediator. wikipedia.orgscispace.com This rapid and reversible deactivation of growing chains minimizes irreversible termination reactions between two polymer radicals, allowing for controlled polymer growth. wikipedia.orgrsc.org

Degenerative Transfer (DT): In the DT mechanism, an active propagating polymer radical (P•) reacts with a dormant organocobalt(III) species (P'-Co(acac)₂). This results in an exchange where the radical on the cobalt complex is transferred, forming a new dormant species (P-Co(acac)₂) and releasing a new active radical (P'•). rsc.orgscispace.com This process becomes the primary control pathway when the Co(II) species is largely converted to the organocobalt(III) form. rsc.org For the polymerization of vinyl acetate, it has been shown that both RT and DT mechanisms can coexist, with their relative importance depending on the specific reaction conditions. scispace.com

Catalytic Chain Transfer (CCT): CCT is a method used to produce shorter polymer chains. It involves the transfer of a hydrogen atom from the growing polymer radical to the Co(II) complex. wikipedia.org This generates a polymer with a terminal vinyl group and a cobalt-hydride species. The cobalt-hydride then reacts with a monomer molecule to initiate a new polymer chain. wikipedia.org

Influence of Initiating Systems and Reaction Parameters on Polymerization Control

The effectiveness of Co(acac)₂-mediated polymerization is highly dependent on the choice of the initiating system and other reaction parameters such as temperature and solvent. acs.orgnih.gov

Initiating Systems: A variety of radical initiators have been successfully paired with Co(acac)₂. Azo initiators like 2,2′-azobis(4-methoxy-2,4-dimethyl-valeronitrile) (V-70) and 2,2′-azo-bis-isobutyronitrile (AIBN) are commonly used. nih.govnih.gov For instance, the V-70/Co(acac)₂ system effectively controls the polymerization of vinyl acetate at 30°C. nih.gov AIBN has been used as a more stable alternative to V-70 in the copolymerization of chlorotrifluoroethylene (B8367) (CTFE) and vinyl acetate. nih.gov

Redox-based initiating systems have been developed to overcome the storage and handling challenges associated with thermally labile initiators like V-70. acs.org Systems combining ascorbic acid with lauroyl peroxide (LPO) or benzoyl peroxide have demonstrated controlled polymerization of vinyl acetate at 30°C. acs.orgresearchgate.net The LPO/Co(acac)₂ redox pair has also been successfully applied to the homopolymerization of n-butyl acrylate (B77674). acs.org

More advanced initiation strategies include the use of presynthesized alkylcobalt(III) adducts, which can provide better control over copolymerization, or the in situ generation of a discrete cobalt-hydride species, which offers rapid kinetics and excellent control over the polymerization of acrylates and acrylamides. acs.orgacs.org

Reaction Parameters: Key parameters that influence polymerization control include:

Temperature: Temperature affects the rate of both initiation and the reversible deactivation steps. For example, polymerization of methyl acrylate initiated by a cobalt-hydride species required a temperature of 60°C for a reasonable polymerization rate, as the Co-C bond activation was slow at 20°C. acs.org

Solvent: The choice of solvent can significantly impact polymerization kinetics and even the dominant control mechanism. rsc.org In the polymerization of vinyl acetate mediated by cobalt porphyrins, non-coordinating solvents primarily affected the propagation rate, whereas coordinating solvents like pyridine (B92270) altered the equilibrium by interacting with the dormant species, shifting the mechanism from DT to RT. rsc.org Polymerization in supercritical carbon dioxide is also possible, though control can be lost at higher molar masses if the polymer precipitates out of the medium. nih.gov

Monomer and Polymer Concentration: In certain systems, such as polymerization in supercritical CO₂, parameters like melt viscosity and the molar mass of the forming polymer are critical factors that affect control. nih.gov

The following table summarizes various initiating systems used in conjunction with Co(acac)₂.

Table 1: Initiating Systems for Cobalt(II) bis(acetylacetonate)-Mediated Radical Polymerization

| Initiator System | Monomer(s) | Key Features and Findings |

|---|---|---|

| V-70 | Vinyl Acetate (VAc) | Enables controlled polymerization at 30°C, producing polymers with predetermined molecular weight and low polydispersity. nih.gov |

| AIBN | Chlorotrifluoroethylene (CTFE) and VAc | A stable alternative to V-70; achieved controlled copolymerization with molar masses increasing linearly with conversion. nih.gov |

| Ascorbic Acid / Lauroyl Peroxide | Vinyl Acetate (VAc) | A redox system that allows for controlled polymerization at 30°C, avoiding the need for thermally sensitive initiators. acs.orgresearchgate.net |

| Lauroyl Peroxide (LPO) | n-Butyl Acrylate (nBA) | A redox pair with Co(acac)₂ that enabled the first controlled homopolymerization of nBA by this cobalt complex. acs.org |

| In situ generated Cobalt-Hydride | Acrylates, Acrylamides | Provides a discrete initiating species, leading to fast kinetics, quantitative initiator efficiency, and improved control over molecular weight. acs.org |

Precision Synthesis of Functional Polymers through Halomethyl-Cobalt Species

A significant advancement in functional polymer synthesis involves the use of specially designed halomethyl-cobalt(bis-acetylacetonate) complexes. rsc.org These novel organocobalt compounds are engineered to possess a weak C–Co bond, allowing them to serve as effective sources of halomethyl radicals. rsc.org

This approach enables the precision synthesis of polymers with specific end-groups, particularly α-halide functionalized polymers. rsc.org The methodology is robust and can be applied in both organic media and water to create well-defined telechelic polymers. The halide functionality introduced at the polymer chain end is particularly valuable as it can be readily transformed. For example, a simple substitution of the halide with an azide (B81097) group allows for subsequent derivatization reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. rsc.org This provides a powerful and versatile route to complex and functional polymer architectures starting from a Co(acac)₂-based system. rsc.org

Kinetic and Mechanistic Studies of Catalytic Cycles

Beyond polymerization, Co(acac)₂ is a catalyst in various organic transformations. Elucidating the mechanisms of these catalytic cycles, including the role of additives and solvents, is crucial for optimizing reaction conditions and expanding their synthetic utility.

Reaction Mechanism Elucidation for Specific Catalytic Processes (e.g., Haber-Weiss Cycle, HAT pathways)

Haber-Weiss Cycle: The Haber-Weiss reaction describes the generation of hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and a superoxide (B77818) radical (•O₂⁻). wikipedia.org The reaction is notoriously slow on its own but is catalyzed by transition metal ions, most classically iron. wikipedia.orgnih.goviupac.org The catalytic cycle involves two key steps:

Reduction of the higher oxidation state metal ion by superoxide (e.g., Fe³⁺ + •O₂⁻ → Fe²⁺ + O₂). wikipedia.org

The Fenton reaction, where the lower oxidation state metal ion reacts with H₂O₂ to produce the hydroxyl radical (e.g., Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). wikipedia.org

While iron is the textbook example, cobalt complexes also participate in the catalytic decomposition of peroxides. researchgate.net The specific ligands coordinated to the cobalt center can influence the decomposition rates and favor different catalytic cycles. researchgate.net For instance, the addition of carboxylic acids can alter the pathway of peroxide decomposition by Co(acac)₂. researchgate.net

Hydrogen Atom Transfer (HAT) Pathways: Cobalt-catalyzed Hydrogen Atom Transfer (HAT) is a powerful strategy for the functionalization of C-H bonds and alkenes. acs.orguci.edu In these pathways, a cobalt-hydride (Co-H) species is a key intermediate. acs.orgnih.gov This Co-H can be generated through various methods, including the reaction of a Co(III) species with a silane (B1218182) or through a "shuttle HAT" process where a Co(II) complex abstracts a hydrogen atom from another molecule in the reaction mixture. acs.orgnih.gov

Once formed, the Co-H species transfers a hydrogen atom to a substrate, such as an alkene, to generate a carbon-centered radical. acs.orgresearchgate.net This radical can then undergo a variety of subsequent transformations. In some cases, the radical can be trapped by the cobalt catalyst to form an organocobalt(IV) intermediate, which is electrophilic and can react with nucleophiles in what is known as a radical-polar crossover reaction. uci.eduresearchgate.net This mechanistic paradigm enables a wide range of hydrofunctionalization reactions. uci.eduescholarship.org

Role of Additives and Solvent Effects on Catalytic Performance

The catalytic efficiency and selectivity of Co(acac)₂ can be dramatically altered by the presence of additives and the choice of solvent.

Role of Additives: Additives can interact with the cobalt center, intermediates, or substrates to steer the reaction towards a desired outcome.

In the hydration of olefins catalyzed by Co(acac)₂, additives like 2,6-lutidine and 2-picoline were found to suppress the formation of alkane byproducts, thereby increasing the yield of the desired alcohol. researchgate.net

In the decomposition of peroxides, adding small amounts of octanoic acid significantly enhances the catalytic activity of Co(acac)₂. researchgate.net This is attributed to the stabilization of a cobalt-peroxo intermediate, which prevents its unimolecular scission and forces it into an alternative, more rapid catalytic cycle. researchgate.net

In a decarbonylative cross-coupling reaction, sodium iodide (NaI) was found to be a crucial additive alongside the CoBr₂ catalyst. acs.org

The following table highlights the impact of specific additives on Co(acac)₂-catalyzed reactions.

Table 2: Influence of Selected Additives on Cobalt(II) bis(acetylacetonate) Catalysis

| Additive | Catalytic Process | Effect on Performance |

|---|---|---|

| 2,6-Lutidine | Oxidation-Reduction Hydration of Olefins | Inhibits the production of alkane byproducts, leading to a better yield of the corresponding alcohol. researchgate.net |

| Octanoic Acid | Decomposition of Peroxides | Significantly enhances the catalytic deperoxidation activity by stabilizing a cobalt-peroxo intermediate and altering the catalytic cycle. researchgate.net |

| Dimethylformamide (DMF) | Radical Copolymerization of VAc and MA | Acts as a cobalt coordinating agent, influencing the polymerization process. researchgate.net |

| Sodium Iodide (NaI) | Decarbonylative Cross-Coupling | Found to be an essential additive for achieving high product yields in a CoBr₂-catalyzed system. acs.org |

Solvent Effects: The solvent can play a much more active role than simply dissolving the reactants.

In cobalt-mediated radical polymerization, the solvent can influence which mechanistic pathway (RT or DT) dominates. rsc.org Coordinating solvents like pyridine can interact with the dormant organocobalt species, increasing its dissociation constant and favoring the reversible termination pathway. rsc.org

Non-coordinating solvents can affect the polymerization rate by altering the propagation rate constant (kₚ). rsc.org

The use of unconventional solvents like supercritical carbon dioxide presents unique opportunities but also challenges, as the solubility of the resulting polymer can become a limiting factor for maintaining control over the polymerization. nih.gov

Applications in Advanced Materials Science Leveraging Cobalt Ii Bis Acetylacetonate

Engineering of Thin Films and Nanostructures for Optoelectronic and Sensing Applications

The unique properties of Cobalt(II) bis(acetylacetonate) make it a valuable precursor for fabricating thin films and nanostructures with applications in optoelectronics and sensing devices.

Cobalt(II) bis(acetylacetonate) is extensively used as a precursor in Chemical Vapor Deposition (CVD) techniques to produce high-quality cobalt-based thin films. harvard.edu These films are integral to the microelectronics industry, where they are employed in the fabrication of components for data storage and other electronic devices. sigmaaldrich.comharvard.edu The CVD method allows for the growth of conformal thin films on complex three-dimensional architectures, a requirement for modern microelectronics. harvard.edu

One of the key applications of these cobalt-based films is in the magnetic storage industry. Cobalt's inherent magnetic properties are harnessed to create the magnetic layers in hard drives and other data storage media. batteryuniversity.com The ability to precisely control the thickness and composition of the films using precursors like Cobalt(II) bis(acetylacetonate) is crucial for achieving high-density data storage.

Furthermore, cobalt oxide thin films, derived from Cobalt(II) bis(acetylacetonate), are being investigated for their potential in various electronic applications. sigmaaldrich.com These films can exhibit semiconducting properties, making them suitable for use in sensors and other electronic components. For instance, cobalt oxide thin films have shown promise in gas sensing applications due to their ability to detect various gases at elevated temperatures. journaldephysique.org

| Application Area | Material | Deposition Technique | Precursor | Key Benefit |

| Microelectronics | Cobalt-based thin films | Chemical Vapor Deposition (CVD) | Cobalt(II) bis(acetylacetonate) | Conformal growth on complex architectures harvard.edu |

| Data Storage | Magnetic cobalt films | Chemical Vapor Deposition (CVD) | Cobalt(II) bis(acetylacetonate) | High-density data storage capabilities |

| Gas Sensing | Cobalt oxide thin films | Chemical Vapor Deposition (CVD) | Cobalt(II) bis(acetylacetonate) | Detection of various gases at high temperatures journaldephysique.org |

Cobalt(II) bis(acetylacetonate) plays a crucial role as a catalyst in the synthesis of various carbon nanostructures, including carbon nanotubes (CNTs). americanelements.comchemicalbook.com In processes like chemical vapor deposition (CVD), the cobalt complex is decomposed to form cobalt nanoparticles, which then act as catalytic sites for the growth of CNTs from a carbon-containing source gas. rsc.org The size and distribution of these cobalt nanoparticles, which can be controlled by the deposition parameters, influence the diameter and quality of the resulting carbon nanotubes.

The use of Cobalt(II) bis(acetylacetonate) allows for the fabrication of both single-walled and multi-walled carbon nanotubes. These nanostructures possess exceptional mechanical, electrical, and thermal properties, making them highly desirable for a wide range of applications, including composites, electronics, and sensors. Researchers have demonstrated the synthesis of carbon nanotubes with properties similar to the support material by using cobalt supported on existing carbon nanotubes as the catalyst. rsc.org

| Nanostructure | Synthesis Method | Role of Cobalt(II) bis(acetylacetonate) | Key Outcome |

| Carbon Nanotubes (CNTs) | Chemical Vapor Deposition (CVD) | Precursor for catalytic cobalt nanoparticles | Growth of single-walled and multi-walled CNTs rsc.org |

| Various Carbon Nanostructures | Chemical Vapor Deposition (CVD), Laser Evaporation | Catalyst | Fabrication of diverse carbon nanoforms americanelements.comchemicalbook.com |

Cobalt(II) bis(acetylacetonate) is a key precursor in the synthesis of cobalt-based materials for energy storage applications, particularly in lithium-ion batteries and supercapacitors. sigmaaldrich.comwikipedia.org The compound is used to create cobalt oxide nanoparticles and other nanostructures that serve as electrode materials. sigmaaldrich.com

In lithium-ion batteries, cobalt oxides are a common component of the cathode, facilitating the reversible intercalation of lithium ions during charging and discharging cycles. wikipedia.orgsci-hub.se The use of nanostructured cobalt oxides, synthesized from precursors like Cobalt(II) bis(acetylacetonate), can enhance the performance of these batteries by providing a high surface area for electrochemical reactions and shorter diffusion paths for lithium ions. wikipedia.org This can lead to higher charge/discharge rates and improved cycle life.

For supercapacitors, cobalt oxide nanoparticles synthesized via solvothermal or hydrothermal methods using Cobalt(II) bis(acetylacetonate) as a precursor have demonstrated high electrochemical performance. sigmaaldrich.com These materials exhibit excellent capacitance and cycling stability, making them promising candidates for next-generation energy storage devices. sigmaaldrich.com The mesoporous structure of some cobalt oxide nanoparticles allows for efficient ion transport and a large surface area for charge storage. sigmaaldrich.com

| Energy Storage Device | Material | Synthesis Method from Co(acac)₂ | Key Property |

| Lithium-Ion Batteries | Cobalt Oxide Nanoparticles | Thermal Decomposition | High surface area, short Li-ion diffusion paths wikipedia.org |

| Supercapacitors | Cobalt Oxide Nanoparticles | Solvothermal/Hydrothermal Synthesis | High capacitance, excellent cycling stability sigmaaldrich.com |

Integration in Hybrid Materials and Supramolecular Assemblies

The ability of Cobalt(II) bis(acetylacetonate) to coordinate with other molecules and to be incorporated into larger structures makes it a valuable component in the creation of hybrid materials and supramolecular assemblies with unique functionalities.

Cobalt(II) bis(acetylacetonate) can be integrated with carbon-based nanosystems, such as graphene oxide, to create hybrid materials with enhanced electrocatalytic activity. In these hybrids, the cobalt complex is coordinated to oxygen-containing groups on the surface of the carbon material. researchgate.net This creates catalytically active sites, such as Co-O₄ species, which have shown to be effective for the oxygen reduction reaction (ORR) in alkaline media. researchgate.net

The synergy between the cobalt complex and the carbon support leads to improved performance compared to the individual components. The high surface area and conductivity of the carbon nanosystem facilitate electron transfer, while the cobalt centers act as the active sites for the catalytic reaction. These hybrid materials are being explored for applications in fuel cells and other energy conversion devices.

Strain engineering of cobalt(II) oxide nanorods has also been shown to activate them for efficient electrocatalysis, including the hydrogen evolution reaction. nih.gov This demonstrates the potential to further tune the catalytic properties of cobalt-based materials derived from precursors like Cobalt(II) bis(acetylacetonate).

Cobalt(II) bis(acetylacetonate) and its derivatives are being investigated for their potential use in the design of molecular switches and other functional molecular devices. By synthesizing adducts of the cobalt complex with other molecules, such as viologens, it is possible to create systems that can switch between different states in response to an external stimulus, like an electrochemical potential. samipubco.com

In one example, adducts of Cobalt(II) bis(acetylacetonate) with a propylene-linked bis-viologen were synthesized. The switching motion of the viologen unit coordinated to the cobalt(II) ion could be triggered by a two-electron reduction. samipubco.com This type of molecular-level control over the structure and properties of a material is a key goal in the field of nanotechnology and could lead to the development of novel sensors, memory elements, and other molecular-scale devices. The study of these systems often involves techniques like UV-Visible absorption spectrometry to probe the interactions between the different components of the molecular assembly. samipubco.com

Application in Polymer Technology for Property Modification

Cobalt(II) bis(acetylacetonate) is a key mediator in the field of polymer technology, particularly in controlled radical polymerization (CRP) techniques that allow for the precise modification of polymer properties. Its primary role is in Cobalt-Mediated Radical Polymerization (CMRP), where it enables the synthesis of polymers with controlled molecular weights and low polydispersity. acs.org

CMRP utilizing [Co(acac)₂] has been successfully applied to control the polymerization of challenging monomers like n-butyl acrylate (B77674) (nBA). acs.org For the first time, the homopolymerization of nBA was controlled using [Co(acac)₂] in conjunction with an alkylcobalt(III) adduct or a lauroyl peroxide (LPO)/[Co(acac)₂] redox pair as the initiating system. acs.org This method yielded poly(n-butyl acrylate) with a low polydispersity of around 1.2 and molar masses reaching as high as 200,000 g/mol , demonstrating a significant level of control over the polymer's final properties. acs.org

The versatility of [Co(acac)₂] in CMRP extends to copolymerization as well. Optimized conditions using an alkylcobalt(III) adduct allowed for better control over the copolymerization of n-butyl acrylate with vinyl acetate (B1210297) (VAc), improving molecular weight control and polydispersity compared to previously studied systems. acs.org

Another approach to polymer modification involves directly incorporating the cobalt complex into the polymer structure. A metal-polymer complex was prepared by first synthesizing polystyrene with pendant acetylacetonate (B107027) groups and then reacting this modified polymer with cobaltous chloride. usg.edu This resulted in a cobalt-polymer complex, effectively modifying the properties of the original polystyrene by introducing metal centers along its chain. usg.edu

Furthermore, derivatives of cobalt bis(acetylacetonate) are used to create functional polymers. Novel organocobalt complexes, specifically halomethyl-cobalt(bis-acetylacetonate), have been developed for the precision synthesis of polymers with specific end-groups. researchgate.net These complexes act as sources of halomethyl radicals under mild conditions, enabling the controlled radical polymerization of vinyl monomers to produce α-halide functionalized and telechelic polymers. researchgate.net This functionalization is a powerful tool for subsequent polymer modification, for instance, by substituting the halide with an azide (B81097) to allow for "click" chemistry reactions. researchgate.net

Table 2: Polymer Property Modification using Cobalt(II) bis(acetylacetonate)

| Polymerization Method | Monomer(s) | Initiating System / Modifier | Modified Property | Research Finding | Reference(s) |

| Cobalt-Mediated Radical Polymerization (CMRP) | n-butyl acrylate (nBA) | Lauroyl peroxide (LPO)/[Co(acac)₂] redox pair | Molecular weight, Polydispersity | Achieved poly(n-butyl acrylate) with polydispersity ~1.2 and molar mass up to 200,000 g/mol . | acs.org |

| Cobalt-Mediated Radical Polymerization (CMRP) | n-butyl acrylate (nBA) / vinyl acetate (VAc) | Alkylcobalt(III) adduct with [Co(acac)₂] | Molecular weight control, Polydispersity | Improved control over copolymerization compared to other initiating systems. | acs.org |

| Direct Polymer Modification | Polystyrene | Pendant acetylacetonate groups reacted with cobaltous chloride | Chemical Composition | Successful incorporation of cobalt into the polymer backbone. | usg.edu |

| Organometallic Mediated Radical Polymerization (OMRP) | Vinyl monomers (e.g., VAc) | Halomethyl-cobalt(bis-acetylacetonate) | End-group functionality | Precision synthesis of α-halide functionalized polymers for further derivatization. | researchgate.net |

Advanced Spectroscopic and Magnetic Characterization of Cobalt Ii Bis Acetylacetonate Systems

Multi-Technique Spectroscopic Characterization

A comprehensive understanding of cobalt(II) bis(acetylacetonate), often abbreviated as Co(acac)₂, requires the application of multiple spectroscopic methods. Each technique provides a unique window into the molecule's vibrational modes, electronic transitions, and the local environment of the cobalt center.

Vibrational and electronic spectroscopies are fundamental tools for characterizing the coordination environment and bonding within Co(acac)₂.

Vibrational Spectroscopy (FT-IR & Raman): The infrared and Raman spectra of Co(acac)₂ are characterized by distinct bands corresponding to the vibrations of the acetylacetonate (B107027) ligand and the cobalt-oxygen bonds. Upon coordination to the cobalt ion, key vibrational frequencies of the ligand are shifted. The strong bands in the 1500-1600 cm⁻¹ region, which are associated with C=O and C=C stretching vibrations in the free ligand, are particularly sensitive to chelation. chesci.com Studies have identified specific stretching vibrations, such as the Co-O bond, which typically appears in the far-infrared region around 420 cm⁻¹. rsc.org

Interactive Data Table: Vibrational Frequencies for Co(acac)₂

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |

| ν(C=O) | 1597 | FT-IR | rsc.org |

| ν(C=C) | 1525 | FT-IR | rsc.org |

| ν(Co-O) | 420 | FT-IR | rsc.org |

| τ(CH₃) | 1456-1460 | FT-IR | chesci.com |

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum of Co(acac)₂ provides insights into its electronic structure and coordination geometry. The complex typically exhibits strong absorptions in the ultraviolet region due to π→π* transitions within the acetylacetonate ligand. researchgate.net In the visible region, the d-d transitions of the Co(II) ion are observed. The position and splitting of these bands are indicative of the coordination environment. For instance, the dissolution of Co(acac)₂ in polar solvents like ethanol (B145695) can lead to the formation of octahedral adducts, such as Co(acac)₂(H₂O)₂ or Co(acac)₂(EtOH)₂, which alters the electronic spectrum. researchgate.netresearchgate.net The spectrum of Co(acac)₂ in a 0.1 mM solution, for example, shows absorptions at 269 nm, 359 nm, 418 nm, and 559 nm. samipubco.com

Interactive Data Table: Electronic Absorption Data for Co(acac)₂ Systems

| Solvent/System | λ_max (nm) | Assignment | Reference |

| Toluene (B28343) | ~290 | π→π* (ligand) | researchgate.net |

| Toluene | Visible Range (split) | ⁴T₁g(F) → ⁴T₁g(P) | researchgate.net |

| 0.1 mM Solution | 269, 359, 418, 559 | Electronic Transitions | samipubco.com |

| DMF | 497 | d-d transition | researchgate.net |

Magnetic resonance techniques are powerful for directly probing the paramagnetic nature of the Co(II) center.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is crucial for determining the spin state of the Co(II) ion (3d⁷ configuration), which can exist in either a low-spin (S=1/2) or high-spin (S=3/2) state. researchgate.net For Co(acac)₂, particularly its solvated derivatives like Co(acac)₂(EtOH)₂, EPR measurements at liquid helium temperatures have definitively confirmed a high-spin (quartet, S=3/2) ground state. researchgate.netnih.gov The spectra of high-spin Co(II) are highly sensitive to the symmetry of the coordination environment, which influences the zero-field splitting parameters. marquette.edu However, due to spectral complexities in some cases, only effective g-values could be determined experimentally. researchgate.netnih.gov The absence of an EPR signal at higher temperatures, such as that of liquid nitrogen, is also characteristic of many high-spin Co(II) complexes. researchgate.net

Nuclear Magnetic Resonance (NMR): While the paramagnetism of Co(II) complicates NMR analysis, paramagnetic NMR has emerged as a valuable tool for probing the electronic structure of such complexes. rsc.org Furthermore, ¹H NMR spectroscopy has been effectively used to study the formation of adducts in solution. For example, investigations in deuterated benzene (B151609) (C₆D₆) have monitored the interaction of Co(acac)₂ with electron-donating ligands like pyridine (B92270), revealing the extent of adduct formation. ebi.ac.uk

Interactive Data Table: Magnetic Resonance Findings for Co(acac)₂

| Technique | Finding | System | Reference |

| EPR | Confirmed high-spin (S=3/2) ground state | Co(acac)₂(EtOH)₂ | researchgate.netnih.gov |

| EPR | High-spin Co(II) characteristically silent at liquid N₂ temp. | Co(acac)₂ in toluene/ethanol | researchgate.net |

| ¹H NMR | Probed formation of adducts with donor ligands | Co(acac)₂ in C₆D₆ with pyridine | ebi.ac.uk |

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation state and electronic environment of the elements present. For Co(acac)₂, the Co 2p region of the XPS spectrum is of particular interest. High-spin Co(II) compounds are characterized by a Co 2p spectrum that shows significant spin-orbit splitting and, most notably, intense satellite peaks ("shake-up" satellites). researchgate.net The binding energies of the Co 2p₃/₂ and Co 2p₁/₂ peaks, along with the energy separation between them (spin-orbit splitting, typically ~16 eV for Co(II)), and the presence of these satellites are considered spectroscopic fingerprints for the high-spin Co(II) state. researchgate.netresearchgate.net These features distinguish it clearly from diamagnetic Co(III), which lacks such strong satellite structures. researchgate.net

Interactive Data Table: Typical XPS Features for High-Spin Co(II) Systems

| Spectral Region | Feature | Typical Value/Observation | Significance | Reference |

| Co 2p₃/₂ | Binding Energy | ~780.4 - 781.8 eV | Core level energy for Co(II) | researchgate.netresearchgate.net |

| Co 2p₁/₂ | Binding Energy | ~795.3 - 798.3 eV | Core level energy for Co(II) | researchgate.netresearchgate.net |

| Co 2p | Spin-Orbit Splitting | ~15 - 16 eV | Characteristic of cobalt | researchgate.net |

| Co 2p | Satellite Peaks | Intense "shake-up" satellites present | Fingerprint of high-spin Co(II) | researchgate.netresearchgate.net |

Exploration of Magnetic Properties and Phenomena

The high-spin d⁷ electronic configuration of the cobalt ion in Co(acac)₂ systems is the source of its interesting magnetic properties, including significant magnetic anisotropy and the potential for slow magnetic relaxation.

As established by EPR and theoretical calculations, Co(acac)₂ adducts possess a high-spin (S=3/2) ground state. researchgate.net A key feature of high-spin Co(II) in non-cubic environments is a large magnetic anisotropy, which arises from significant spin-orbit coupling. rsc.org This anisotropy means that the magnetization has a preferred orientation within the molecule. It is quantified by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). DC magnetic measurements and high-field EPR are the primary techniques used to determine the sign and magnitude of these parameters in cobalt complexes. nih.gov The presence of this sizable magnetic anisotropy is a prerequisite for observing more complex magnetic phenomena, such as slow magnetic relaxation. nih.gov

In recent years, there has been immense interest in molecules that can retain their magnetization after an external magnetic field is removed, a property known as single-molecule magnet (SMM) behavior. High-spin cobalt(II) complexes are excellent candidates for SMMs due to their inherent large magnetic anisotropy. rsc.org

While Co(acac)₂ itself is not typically cited as a primary example, related systems demonstrate the potential of this chemical framework. Studies on heterometallic clusters containing acetylacetonate, such as {CoIII₂DyIII₂}-(acac)₄, show SMM behavior. acs.org Furthermore, coordination polymers constructed from cobalt hexafluoroacetylacetonate have been shown to act as field-induced SMMs. nih.gov

The study of slow magnetic relaxation involves analyzing the mechanisms by which the magnetization reverses. In many Co(II) SMMs, this process is governed by a combination of thermally activated mechanisms (Orbach process), quantum tunneling of the magnetization (QTM) at low temperatures, and interactions with lattice vibrations (Raman process). mdpi.comrsc.org The observation of slow magnetic relaxation, often under an applied DC field, in various mononuclear Co(II) complexes underscores the potential for designing Co(acac)₂-based systems with SMM properties. mdpi.commdpi.com

Spin-Phonon Couplings and Vibronic Models in Transition Metal Complexes

The interaction between the spin of the electrons and the vibrational modes of a molecule, known as spin-phonon coupling, is a critical factor in determining the magnetic properties of transition metal complexes, particularly those exhibiting slow magnetic relaxation, such as single-molecule magnets (SMMs). mpg.deresearchgate.net In recent years, detailed spectroscopic investigations on hydrated forms of Cobalt(II) bis(acetylacetonate) have provided direct evidence and quantification of these couplings.

Groundbreaking research on Co(acac)₂ a(H₂O)₂ and its deuterated analogues has demonstrated the presence of distinct couplings between the phonons (quantized lattice vibrations) and the zero-field-split excited magnetic levels of the S = 3/2 ground state of the Cobalt(II) ion. mpg.deresearchgate.net These interactions are observed as "avoided crossings" in magnetic-field-dependent Raman spectra. mpg.de An avoided crossing occurs when a spin transition and a phonon mode have the same energy and symmetry, leading to a mixing of their wavefunctions and a repulsion of their energy levels.

A combination of far-infrared magneto-spectroscopy (FIRMS) and Raman magneto-spectroscopy (RaMS) has been instrumental in probing these phenomena. aps.orgnih.gov In Co(acac)₂(D₂O)₂, for instance, the magnetic transition between the zero-field split Kramers doublets (inter-KD transition) is magnetic-dipole-allowed and shifts to higher energy with an increasing external magnetic field. mpg.deresearchgate.netnih.gov When the energy of this magnetic transition approaches that of a Raman-active phonon (a 'g' mode), the spin-phonon coupling allows the otherwise very weak magnetic transition to "borrow" intensity from the phonon mode, making it observable in the Raman spectrum. nih.gov

The strength of these interactions, quantified by coupling constants, has been determined to be in the range of 1-2 cm⁻¹. mpg.deresearchgate.netaps.org To rationalize the behavior of these coupled modes, a vibronic coupling model has been proposed. mpg.deresearchgate.net Vibronic coupling refers to the interaction between electronic and nuclear vibrational motion. acs.org In this context, the model helps to explain how specific vibrational modes modulate the electronic energy levels, leading to the observed spectroscopic features. Density functional theory (DFT) calculations have been employed to calculate the energies and symmetries of the phonons, which aids in the assignment of the observed spectral features and supports the vibronic coupling model. mpg.deresearchgate.netaps.org

These studies represent a significant advancement in our understanding of how molecular vibrations can influence the spin dynamics in transition metal complexes, providing crucial insights for the design of new molecular magnetic materials. mpg.de

| Compound | Technique | Observed Phenomenon | Key Findings | Reference |

|---|---|---|---|---|

| Co(acac)₂(H₂O)₂ | Raman & Far-IR Magneto-spectroscopy | Spin-Phonon Coupling (Avoided Crossings) | Coupling constant of 1-2 cm⁻¹ between spin and phonon modes. | mpg.deresearchgate.net |

| Co(acac)₂(D₂O)₂ | Raman & Far-IR Magneto-spectroscopy, INS | Spin-Phonon Coupling | First direct observation and quantification of spin-phonon couplings in Raman spectra of a molecular compound. | nih.gov |

| Co(acac-d₇)₂(D₂O)₂ | Raman & Far-IR Magneto-spectroscopy | Isotope Effects on Spin-Phonon Coupling | Deuteration of the ligand and water molecules alters phonon properties, providing further insight into the coupling mechanism. | mpg.de |

Photochemical Reactivity and Photo Controlled Processes Involving Cobalt Ii Bis Acetylacetonate

Fundamental Photoreactivity and Photo-induced Processes

The fundamental photochemical processes of Co(acac)₂ involve the absorption of light, leading to excited electronic states that can trigger a cascade of chemical events. These events are central to its utility in photo-responsive systems.

A pivotal aspect of the photochemical reactivity of systems involving Co(acac)₂ is the photo-cleavage of cobalt-carbon (Co-C) bonds. In cobalt-mediated radical polymerization (CMRP), the polymer chains are often capped with a cobalt species, forming a dormant organometallic complex. wikipedia.orgresearchgate.net This dormant state can be activated by light.

UV irradiation provides an external stimulus that can cleave the weak Co-C bond at the end of these dormant polymer chains. acs.org This photo-dissociation generates a polymer radical, which can then propagate by adding monomer units, and a cobalt(II) radical species. wikipedia.org This reversible termination process is a cornerstone of achieving controlled polymerization, as the concentration of active propagating radicals can be externally regulated by light. wikipedia.org The ability to initiate or re-initiate polymerization with light allows for temporal control over the polymer growth.

Table 1: Photo-Cleavage in Cobalt-Mediated Systems

| Feature | Description | Reference |

|---|---|---|

| Process | Photo-induced cleavage of the Cobalt-Carbon bond in dormant polymer chains. | wikipedia.orgacs.org |

| Stimulus | UV Irradiation. | acs.org |

| Products | Propagating polymer radical and a Cobalt(II) radical. | wikipedia.org |

| Application | Control over radical polymerization, enabling the synthesis of polymers with specific architectures. | researchgate.netacs.org |

The absorption of light by Co(acac)₂ and related complexes can initiate ultrafast charge-transfer processes. While detailed studies specifically on the isolated Co(acac)₂ molecule are complex, analogies from similar systems provide insight into the potential pathways. Upon excitation, an electron can be transferred from a metal-centered orbital to a ligand-centered orbital (metal-to-ligand charge transfer, MLCT) or vice versa (ligand-to-metal charge transfer, LMCT).